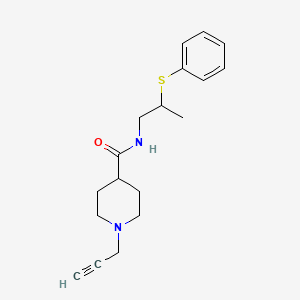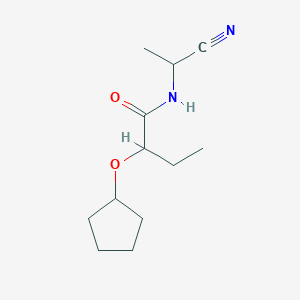
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-2-(cyclopentyloxy)butanamide, commonly known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. This molecule has gained significant attention in recent years due to its potential as a cancer therapeutic agent.
Mécanisme D'action
CX-5461 selectively targets RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting Pol I transcription, CX-5461 disrupts the production of rRNA, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells. CX-5461 has also been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CX-5461 is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs. However, CX-5461 has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a cancer therapeutic agent.
Orientations Futures
There are several future directions for the study of CX-5461. One potential area of research is the development of more stable analogs of CX-5461 that have a longer half-life and increased potency. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CX-5461. Additionally, the combination of CX-5461 with other cancer drugs is an area of active research, as it may enhance the efficacy of this molecule as a cancer therapeutic agent.
Conclusion:
In conclusion, CX-5461 is a promising cancer therapeutic agent that selectively targets RNA polymerase I transcription. Its low toxicity profile and potential for use in combination with other cancer drugs make it an attractive candidate for further research. However, its short half-life and limited effectiveness in vivo are areas of concern that need to be addressed in future studies.
Méthodes De Synthèse
The synthesis of CX-5461 is a multi-step process involving the reaction of cyclopentanol with 2-bromo-N-(1-cyanoethyl)butanamide to form the intermediate compound 2-(cyclopentyloxy)-N-(1-cyanoethyl)butanamide. This intermediate is then subjected to a series of reactions involving the use of various reagents to form the final product, CX-5461.
Applications De Recherche Scientifique
CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to traditional chemotherapy drugs. CX-5461 has also been shown to have a synergistic effect when used in combination with other cancer drugs, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-2-cyclopentyloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(12(15)14-9(2)8-13)16-10-6-4-5-7-10/h9-11H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVBMQRIXELBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

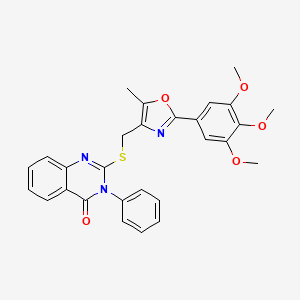
![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
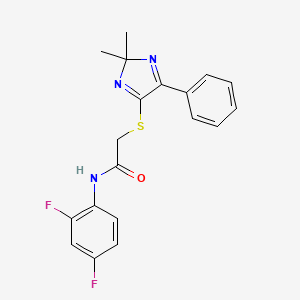
![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)
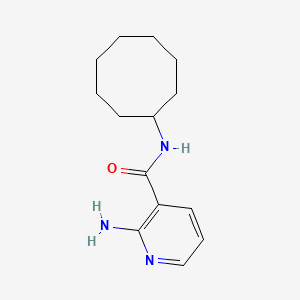

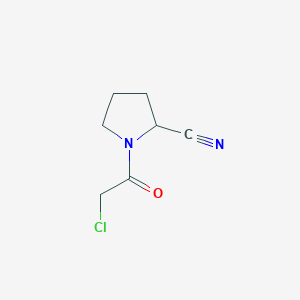
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)
![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)
![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)
![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2591157.png)

